molecular formula C10H9NO3 B1237542 5,6-dihydroxy-3-methylquinolin-2(1H)-one

5,6-dihydroxy-3-methylquinolin-2(1H)-one

Cat. No.: B1237542
M. Wt: 191.18 g/mol
InChI Key: IYHQVDIUZANYNW-UHFFFAOYSA-N
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Description

5,6-Dihydroxy-3-methylquinolin-2(1H)-one is a quinolinone derivative characterized by two hydroxyl groups at positions 5 and 6, a methyl substituent at position 3, and a ketone at position 2. Quinolinones are known for diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects, often modulated by substituent patterns .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

5,6-dihydroxy-3-methyl-1H-quinolin-2-one

InChI

InChI=1S/C10H9NO3/c1-5-4-6-7(11-10(5)14)2-3-8(12)9(6)13/h2-4,12-13H,1H3,(H,11,14)

InChI Key

IYHQVDIUZANYNW-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=CC(=C2O)O)NC1=O

Canonical SMILES

CC1=CC2=C(C=CC(=C2O)O)NC1=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Substituent Profiles and Key Properties
Compound Name Substituents Key Features Reference
5-Hydroxy-3-methyl-2(1H)-quinolinone 5-OH, 3-CH₃ Single hydroxyl group; synthesized via Pd/C-catalyzed reduction.
3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one 3-Cl, 6-F, 4-OH Halogen substituents enhance lipophilicity; potential for altered reactivity.
6-Hydroxy-3,4-dihydro-2(1H)-quinolinone 6-OH, 3,4-dihydro (partially saturated) Reduced aromaticity may improve solubility or metabolic stability.
5,7-Dichloro-3-hydroxyquinolin-2(1H)-one 5,7-Cl, 3-OH Dichloro substitution likely increases toxicity and electron-withdrawing effects.
4-Hydroxy-6,7-dimethoxy-1-methyl-3-nitroquinolin-2(1H)-one 4-OH, 6,7-OCH₃, 3-NO₂, 1-CH₃ Nitro group introduces strong electron-withdrawing effects; methoxy groups reduce polarity.

Key Observations :

  • Hydroxyl Groups: The dihydroxy (5,6-OH) pattern in the target compound may enhance hydrogen bonding and aqueous solubility compared to mono-hydroxy analogs (e.g., 5-OH in ).
  • Methyl vs.
  • Saturation : Partially saturated analogs (e.g., 3,4-dihydro in ) exhibit altered planarity, which could influence binding to biological targets.

Key Observations :

  • The target compound’s dihydroxy groups may require protective group strategies during synthesis, as seen in analogs with multiple substituents (e.g., methoxy in ).

Spectral and Physical Properties

Table 3: Spectral Data for Selected Analogs
Compound Name IR (cm⁻¹) $^1$H NMR (δ, ppm) Reference
5-Hydroxy-3-methyl-2(1H)-quinolinone 3447 (OH), 1663 (C=O) 3.59 (s, 3H, CH₃), 6.99–8.18 (Ar-H)
3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one N/A N/A (halogens likely cause downfield shifts)
6-Hydroxy-3,4-dihydro-2(1H)-quinolinone N/A 2.66 (t, J=6.5 Hz, 2H, CH₂), 6.81 (d, J=8.2 Hz, Ar-H)

Key Observations :

  • The target compound’s two hydroxyl groups would produce broad IR peaks near 3447 cm⁻¹ (OH stretch) and $^1$H NMR signals downfield due to hydrogen bonding.
  • Methyl groups (e.g., 3-CH₃ in ) typically resonate as singlets near δ 3.5–3.6 ppm.

Recommendations :

  • Prioritize synthetic studies using protective groups (e.g., acetyl for OH) to validate routes.
  • Evaluate antimicrobial and chelation-based activities in vitro.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-dihydroxy-3-methylquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
5,6-dihydroxy-3-methylquinolin-2(1H)-one

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